BenchChemオンラインストアへようこそ!

Indirubin (Standard)

Kinase inhibition GSK-3β CDK8/9

Indirubin (CAS 397242-72-7) is the prototypical bisindole alkaloid reference standard for kinase inhibitor and AhR agonist SAR studies. Supplied as an analytical standard (≥98% HPLC), it provides an irreplaceable baseline for assay validation and cross-experiment reproducibility. Characterized multi-kinase profile: GSK-3β IC50 = 0.6 μM; CDK1 IC50 = 10 μM; CDK2 IC50 = 2.2 μM; CDK5 IC50 = 5.5 μM. Essential comparator when evaluating novel derivatives—bromination, 3′-oxime, or methoxy substitutions profoundly alter kinase selectivity and trigger distinct cell death mechanisms versus the parent compound. Quantify selectivity gains with confidence.

Molecular Formula C16H10N2O2
Molecular Weight 262.26 g/mol
CAS No. 397242-72-7
Cat. No. B3425175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndirubin (Standard)
CAS397242-72-7
Molecular FormulaC16H10N2O2
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
InChIInChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
InChIKeyJNLNPCNGMHKCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indirubin (Standard) 397242-72-7: Analytical Specifications and Core Pharmacological Profile for Research Procurement


Indirubin (CAS 397242-72-7) is a bisindole alkaloid that serves as the prototypical reference compound for the indirubin class of protein kinase inhibitors and aryl hydrocarbon receptor (AhR) agonists [1]. As an analytical standard (≥98% purity by HPLC), it provides a reproducible baseline for structure-activity relationship (SAR) studies and assay validation . The compound exhibits inhibitory activity against cyclin-dependent kinases (CDK1/cyclin B IC50 = 10 μM; CDK2/cyclin A IC50 = 2.2 μM; CDK5/p35 IC50 = 5.5 μM) and glycogen synthase kinase-3β (GSK-3β IC50 = 0.6 μM) . However, its relatively modest potency and multi-kinase targeting profile have driven extensive derivative development, positioning the parent indirubin standard as an essential control and SAR reference rather than a therapeutic candidate [1].

Why Indirubin (Standard) Cannot Be Interchanged with Its Derivatives: Differentiation Rationale for Scientific Procurement


Substituting indirubin with its synthetic derivatives without empirical justification introduces substantial experimental variability and risk of misinterpretation. Structurally distinct substitutions (e.g., bromination at positions 5, 6, or 7; 3′-oxime formation; methoxy additions) produce profound alterations in kinase selectivity profiles, cellular mechanisms of action, and biological outcomes [1][2]. For instance, 6-bromo-substitution dramatically enhances GSK-3β selectivity, while 7-bromo substitution nearly abolishes CDK/GSK-3 inhibitory activity entirely and triggers caspase-independent cell death via a distinct necroptotic/autophagic pathway [2][3]. Even a single modification—such as 3′-oxime formation versus 5-methoxy substitution—can reverse the direction of effect on specific transcription factors (e.g., inhibiting versus increasing NF-Y DNA binding) [1]. Consequently, the parent indirubin standard remains irreplaceable as a baseline control for SAR studies, assay validation, and cross-experiment reproducibility.

Indirubin (Standard): Quantitative Differentiation Evidence for Research Procurement Decisions


Kinase Inhibition Profile: Indirubin vs. 6-Bromoindirubin-3′-glycerol-oxime ether (6BIGOE) Selectivity Comparison

Indirubin serves as a multi-kinase inhibitor with a defined potency profile against CDKs and GSK-3β, whereas its 6-bromo-substituted derivative 6BIGOE demonstrates substantially enhanced selectivity for GSK-3β over CDK8 and CDK9 in side-by-side comparisons using intact human monocytes [1]. Indirubin exhibits GSK-3β IC50 = 0.6 μM, CDK1/cyclin B IC50 = 10 μM, CDK2/cyclin A IC50 = 2.2 μM, and CDK5/p35 IC50 = 5.5 μM, representing a relatively broad inhibition profile . In contrast, 6BIGOE demonstrates higher selectivity for GSK-3β with lesser potency against CDKs 8 and 9, as confirmed by protein kinase inhibition analysis in intact monocytes and in silico modeling [1].

Kinase inhibition GSK-3β CDK8/9 Selectivity profiling

Cellular Mechanism of Action: Indirubin-3′-oxime vs. 7-Bromoindirubin-3′-oxime (7BIO) in Cell Death Pathway Induction

Indirubin-3′-oxime, a derivative of indirubin, induces cell death primarily through CDK and GSK-3 inhibition leading to apoptosis [1]. In direct contrast, 7-bromoindirubin-3′-oxime (7BIO) exhibits only marginal inhibitory activity toward CDKs and GSK-3 yet triggers a rapid, caspase-independent cell death process distinct from apoptosis [1]. 7BIO-induced death proceeds without cytochrome c release, measurable effector caspase activation, chromatin condensation, or nuclear fragmentation, and is not blocked by the broad-spectrum caspase inhibitor Q-VD-OPh or overexpression of Bcl-2 and Bcl-XL [1].

Apoptosis Caspase-independent cell death CDK inhibition GSK-3 inhibition

Transcription Factor Modulation: Indirubin-3′-oxime vs. 5-Methoxyindirubin in NF-Y DNA Binding Activity

Among 17 indirubin derivatives evaluated via gel mobility shift assay using nuclear extracts from multiple cell lines (NG108-15, MCF7, HepG2, C2C12, SK-N-SH), 5-methoxyindirubin significantly inhibited NF-Y DNA binding, whereas indirubin-3′-oxime and 7-methoxyindirubin 3′-oxime considerably increased NF-Y DNA binding [1]. In MDR1 promoter reporter assays, indirubin-3′-oxime exerted significant inhibitory effects in MCF7 and HepG2 cells, while 5-methoxyindirubin inhibited activity only in MCF7 cells [1].

NF-Y transcription factor MDR1 gene promoter DNA binding Multidrug resistance

Optimal Research Procurement Scenarios for Indirubin (Standard) Based on Quantitative Evidence


Reference Standard for Structure-Activity Relationship (SAR) Studies of Indirubin Derivatives

Use indirubin standard as the essential baseline comparator when evaluating novel indirubin derivatives for kinase selectivity. As demonstrated, bromo-substituted derivatives (e.g., 6BIGOE) exhibit enhanced GSK-3β selectivity relative to the parent compound's multi-kinase profile (GSK-3β IC50 = 0.6 μM; CDK IC50 range 2.2–12 μM) [1]. The parent indirubin standard enables quantification of selectivity gains achieved through structural modifications.

Control for Mechanistic Studies Distinguishing Apoptotic vs. Non-Apoptotic Cell Death

Employ indirubin or its 3′-oxime derivative as a control for CDK/GSK-3-dependent apoptosis when investigating bromo-substituted derivatives. Direct comparative evidence shows that while indirubin-3′-oxime maintains CDK/GSK-3 inhibitory activity and induces apoptosis, the 7-bromo derivative 7BIO exhibits marginal kinase inhibition and triggers caspase-independent cell death [2]. The parent compound serves as the reference for canonical kinase-inhibitor mechanisms.

Baseline Control for Transcription Factor and MDR1 Promoter Assays

Utilize indirubin-3′-oxime as a reference standard when assessing the effects of methoxy-substituted derivatives on NF-Y DNA binding and MDR1 promoter activity. Side-by-side comparisons reveal that 5-methoxyindirubin inhibits NF-Y DNA binding whereas indirubin-3′-oxime increases it considerably—opposite effects on the same molecular target [3]. The parent-derived compound provides the necessary baseline for interpreting these divergent transcriptional effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indirubin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.